molecular formula C9H12O6 B1329973 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid CAS No. 50940-49-3

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid

Cat. No. B1329973
Key on ui cas rn: 50940-49-3
M. Wt: 216.19 g/mol
InChI Key: UZDMJPAQQFSMMV-UHFFFAOYSA-N
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Patent
US04579809

Procedure details

A mixture of succinic anhydride (30.0 g), 2-hydroxyethyl acrylate (34.2 g), tetramethylammonium chloride (0.2 g), and 2,6-di-tert. butyl-4-methyl phenol (0.15 g) is heated at 90° C. for 3 hours, by which time the infra-red spectrum of the mixture shows that almost all of the anhydride has reacted. The mixture is cooled to give the desired acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[C:8]([O:12][CH2:13][CH2:14][OH:15])(=[O:11])[CH:9]=[CH2:10].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>[Cl-].C[N+](C)(C)C>[C:8]([O:12][CH2:13][CH2:14][O:15][C:4]([CH2:3][CH2:2][C:1]([OH:6])=[O:7])=[O:5])(=[O:11])[CH:9]=[CH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
34.2 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCOC(=O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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